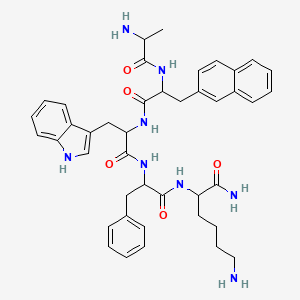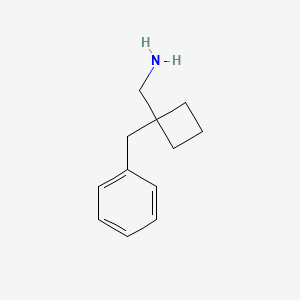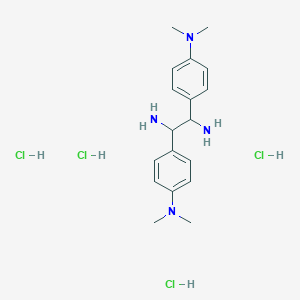
(1S,2S)-1,2-Bis(4-dimethylaminophenyl)-1,2-ethanediamine tetrahydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-1,2-双(4-二甲基氨基苯基)-1,2-乙二胺四盐酸盐是一种手性二胺化合物,在化学和生物学的各个领域都有重要的应用。该化合物以其独特的结构特性而闻名,使其成为不对称合成和催化中宝贵的试剂。
准备方法
合成路线和反应条件
(1S,2S)-1,2-双(4-二甲基氨基苯基)-1,2-乙二胺四盐酸盐的合成通常涉及在受控条件下使4-二甲基氨基苯甲醛与手性二胺前体反应。反应在合适的溶剂(如乙醇或甲醇)和催化剂的存在下进行,以促进所需产物的形成。然后使用重结晶或色谱技术纯化反应混合物,以获得纯化合物。
工业生产方法
在工业环境中,(1S,2S)-1,2-双(4-二甲基氨基苯基)-1,2-乙二胺四盐酸盐的生产使用大型反应器和自动化系统进行放大,以确保质量和产率的一致性。该过程涉及与实验室合成相同的基本步骤,但针对效率和成本效益进行了优化。在各个阶段实施质量控制措施,以确保最终产品的纯度和一致性。
化学反应分析
反应类型
(1S,2S)-1,2-双(4-二甲基氨基苯基)-1,2-乙二胺四盐酸盐经历几种类型的化学反应,包括:
氧化: 该化合物可以用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应。
取代: 该化合物可以与各种亲核试剂发生亲核取代反应,导致形成取代衍生物。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;通常在水性或有机溶剂中进行。
还原: 硼氢化钠,氢化铝锂;反应通常在无水溶剂(如四氢呋喃或乙醚)中进行。
取代: 胺、硫醇或卤化物等亲核试剂;反应在温和至中等条件下进行,通常在碱或催化剂的存在下进行。
主要产品
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生相应的N-氧化物,而还原可以产生胺衍生物。取代反应导致原始化合物的各种取代类似物。
科学研究应用
(1S,2S)-1,2-双(4-二甲基氨基苯基)-1,2-乙二胺四盐酸盐在科学研究中具有广泛的应用:
化学: 用作不对称合成和催化中的手性配体,促进对映异构体纯化合物的形成。
生物学: 由于其手性性质,被用于研究酶机制和蛋白质-配体相互作用。
医学: 正在研究其潜在的治疗应用,包括作为合成药物化合物的先驱。
工业: 用于精细化学品、农用化学品和材料科学的生产,以开发先进材料。
作用机制
(1S,2S)-1,2-双(4-二甲基氨基苯基)-1,2-乙二胺四盐酸盐的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物的手性中心使其能够选择性地结合这些靶标,调节其活性并导致各种生物效应。所涉及的确切途径取决于具体的应用和靶分子。
相似化合物的比较
类似化合物
- (1S,2S)-1,2-二氨基环己烷
- (1S,2S)-1,2-二苯基乙二胺
- (1S,2S)-1,2-二-1-萘基乙二胺
独特性
(1S,2S)-1,2-双(4-二甲基氨基苯基)-1,2-乙二胺四盐酸盐由于其特定的结构特征而独一无二,包括二甲基氨基的存在及其手性中心。这些特性使其在不对称合成和催化中特别有效,使其有别于其他类似化合物。
属性
IUPAC Name |
1,2-bis[4-(dimethylamino)phenyl]ethane-1,2-diamine;tetrahydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4.4ClH/c1-21(2)15-9-5-13(6-10-15)17(19)18(20)14-7-11-16(12-8-14)22(3)4;;;;/h5-12,17-18H,19-20H2,1-4H3;4*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTIRGWYPJPVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)N(C)C)N)N.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Cl4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


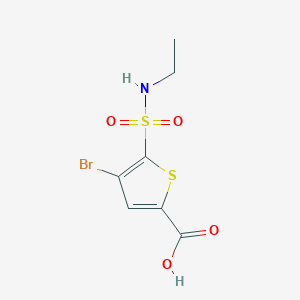
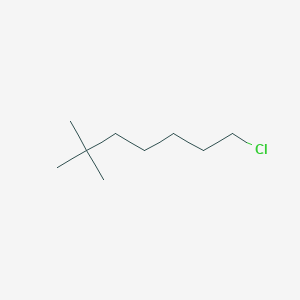
![[Trp3,Arg5]-Ghrelin (1-5) (human, rat)](/img/structure/B12108502.png)
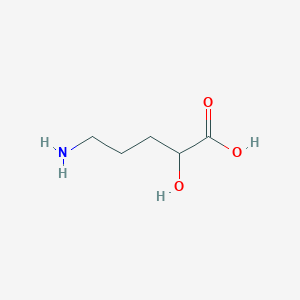
![Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B12108510.png)
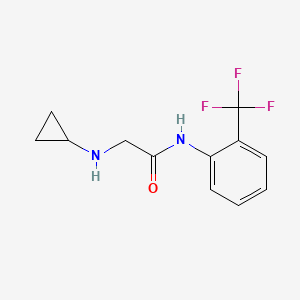
![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)
